2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol
Overview
Description
2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using specific methods.
Scientific Research Applications
2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol has been studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-cancer agent, as it inhibits the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory and anti-bacterial agent.
Mechanism of Action
The mechanism of action of 2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol is not fully understood. However, it is believed to inhibit the activity of specific enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is the programmed death of cells. Additionally, it has been shown to reduce inflammation and inhibit bacterial growth.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol in lab experiments include its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. However, the limitations of using this compound in lab experiments include its toxicity and limited solubility in water.
Future Directions
The future directions for research on 2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol include the development of more effective synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the toxicity and safety of this compound for use in humans.
Conclusion
In conclusion, this compound is a benzimidazole derivative that has shown significant potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Its synthesis involves the reaction of 1-phenylethylamine with o-phenylenediamine in the presence of ethanol. While its mechanism of action is not fully understood, it is believed to inhibit the activity of specific enzymes involved in cell growth and division. Its advantages in lab experiments include its potential as a therapeutic agent, while its limitations include its toxicity and limited solubility in water. Future research on this compound should focus on developing more effective synthesis methods, investigating its potential as a therapeutic agent, and exploring its mechanism of action.
Properties
IUPAC Name |
2-[1-(1-phenylethyl)benzimidazol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(14-7-3-2-4-8-14)19-16-10-6-5-9-15(16)18-17(19)11-12-20/h2-10,13,20H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHVJSNEBDICA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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